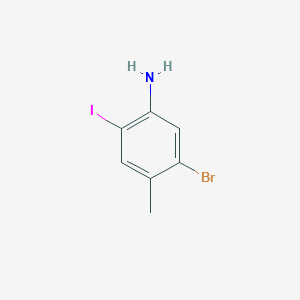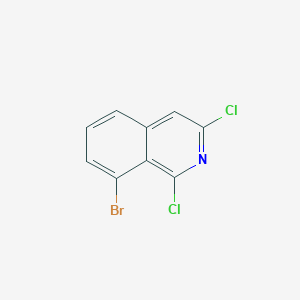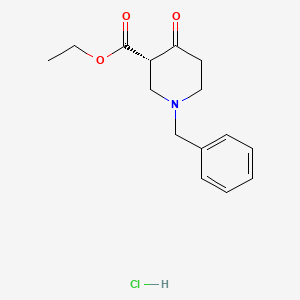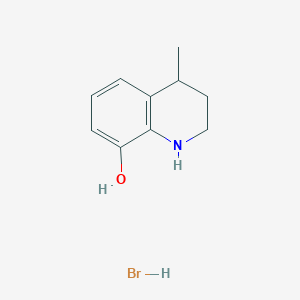
4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide (MTHQHBr) is a synthetic compound of interest in the field of medicinal chemistry. It is a derivative of the quinoline nucleus, which is a cyclic aromatic hydrocarbon found in many naturally occurring compounds. MTHQHBr has been studied for its potential applications in the development of therapeutic agents, particularly those related to cancer, inflammation, and neurodegenerative diseases. It is a potent inhibitor of the enzyme acetylcholinesterase (AChE), and its activity has been found to be comparable to that of the widely used AChE inhibitor donepezil. In addition, MTHQHBr has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties.
Applications De Recherche Scientifique
Neurological Research
4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide and its analogues have been explored in the context of neurological disorders. For instance, a study found that 1,2,3,4-Tetrahydroisoquinoline (TIQ) and 2-methyl-1,2,3,4-tetrahydroquinoline (2-Me-TQ) were identified in parkinsonian and normal human brains. TIQ, closely related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), was significantly increased in the parkinsonian brain, suggesting a possible role as an endogenous neurotoxin in Parkinson's disease (Niwa et al., 1987).
Antimicrobial Applications
The compound has shown promise in antimicrobial research. For example, some derivatives of 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline exhibited antifungal activity, specifically against dermatophytes. This indicates potential applications in combating fungal infections (Bohórquez et al., 2015).
Chemical Synthesis and Analysis
The compound has applications in chemical synthesis and analysis. In a study, Kairoline (1-methyl-1,2,3,4-tetrahydroquinoline) was proposed as an effective solvent for the Zerewitinoff determination of active hydrogen in highly insoluble organic compounds (Perold & Snyman, 1958).
Antibacterial Research
Another study synthesized 4-substituted 8-[(2-benzimidazolyl)sulfinylmethyl]-1,2,3,4-tetrahydroquinolines and related compounds, which were potent inhibitors of (H+ + K+)adenosine triphosphatase and showed antibacterial activity. These compounds could be important in the development of new antibacterial agents (Uchida et al., 1990).
Propriétés
IUPAC Name |
4-methyl-1,2,3,4-tetrahydroquinolin-8-ol;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.BrH/c1-7-5-6-11-10-8(7)3-2-4-9(10)12;/h2-4,7,11-12H,5-6H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNLPNFWFFYBNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC2=C1C=CC=C2O.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

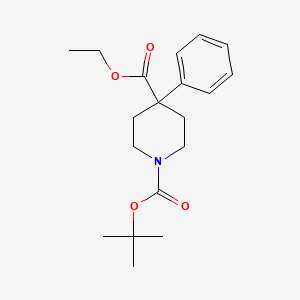

![8-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1450168.png)
![5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B1450170.png)
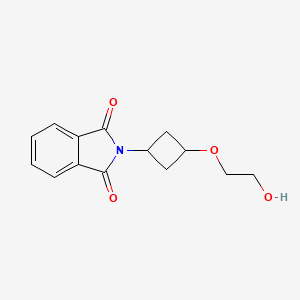
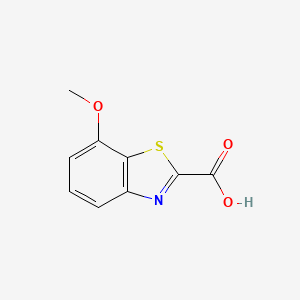
![3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate](/img/structure/B1450175.png)
![tert-Butyl 1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B1450178.png)


